3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide
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Overview
Description
3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide is a chemical compound . It is also known as 3-[(2,6-dichlorophenyl)methanesulfonyl]-N-methylthiophene-2-carboxamide . The molecular formula of this compound is C13H11Cl2NO3S2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, and molecular weight, are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Structure-Activity Relationships
Research into sulfonamide compounds, including those similar in structure to "3-[(2,6-dichlorobenzyl)sulfonyl]-N-methyl-2-thiophenecarboxamide," has led to the discovery of potent antiandrogens with selective peripheral activity. These compounds have been developed for treating androgen-responsive diseases, highlighting the importance of structure-activity relationships in medicinal chemistry (Tucker, Crook, & Chesterson, 1988).
Anticancer Activity
Novel phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to the compound , have shown significant cytotoxic activity against various human cancer cell lines. These findings underscore the potential for designing new anticancer agents based on the modification of sulfonamide and thiophene frameworks (Ravichandiran et al., 2019).
Antimicrobial Activity
The synthesis of thiophenyl pyrazoles and isoxazoles, involving sulfonamide structures, has demonstrated potential antibacterial and antifungal activities. This research suggests that sulfonamide derivatives can be valuable in the development of new antimicrobial agents (Sowmya et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Studies have also explored sulfonamides as inhibitors of carbonic anhydrase, revealing their utility in treating conditions like glaucoma. This research highlights the versatility of sulfonamide compounds in therapeutic applications beyond their antimicrobial and anticancer activities (Scozzafava et al., 2002).
Material Science Applications
In the realm of material science, sulfonamide derivatives have been incorporated into polymers for applications such as heavy metal ion adsorption, demonstrating the compound's utility beyond pharmaceuticals (Ravikumar et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol are known to have local anesthetic action due to a reduced sodium channel blockade .
Mode of Action
It’s known that similar compounds like dichlorobenzyl alcohol have an antiseptic mechanism of action that is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Biochemical Pathways
It’s known that similar compounds can undergo reactions at the benzylic position, which typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Pharmacokinetics
It’s known that similar compounds can undergo various transformations, including suzuki–miyaura cross-coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds are known to have local anesthetic and antiseptic effects .
Action Environment
It’s known that similar compounds can undergo various transformations under specific conditions .
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfonyl]-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S2/c1-16-13(17)12-11(5-6-20-12)21(18,19)7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYFAZSQPIENFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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